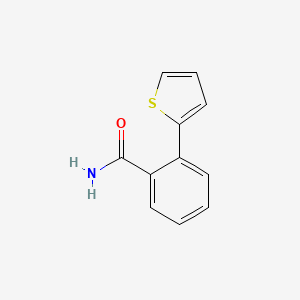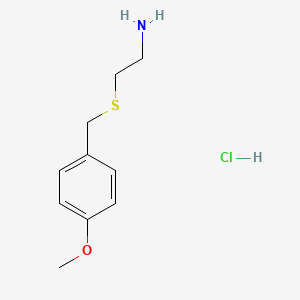
2,6-Dichloro-4-trifluoromethylphenyl isocyanate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-trifluoromethylphenyl isocyanate (95%) is an organic compound belonging to the family of isocyanates, which are a group of compounds characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates have been extensively used in the synthesis of organic compounds and polymers due to their versatile reactivity. 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is one of the most widely used isocyanates in organic synthesis due to its unique reactivity and its relatively low toxicity.
Wirkmechanismus
The reactivity of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is based on its ability to form a covalent bond with a variety of nucleophiles. This is due to the presence of the electron-withdrawing chlorine atoms, which increase the electrophilicity of the isocyanate functional group. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, which involves the initial formation of a nucleophilic addition intermediate, followed by the elimination of a leaving group to form the desired product.
Biochemical and Physiological Effects
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is classified as a respiratory irritant and is known to cause irritation of the eyes, nose, throat, and lungs. It can also cause skin irritation and is classified as a skin sensitizer. Therefore, it is important to take appropriate safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,6-Dichloro-4-trifluoromethylphenyl isocyanate in organic synthesis is its relatively low toxicity compared to other isocyanates. This makes it a safer option for laboratory experiments. However, it should still be handled with care and protective equipment should be worn when working with this compound. Additionally, it is important to note that this compound is highly reactive and can react with a variety of nucleophiles, so it is important to take appropriate precautions to avoid unwanted reactions.
Zukünftige Richtungen
In the future, 2,6-Dichloro-4-trifluoromethylphenyl isocyanate could be used in the synthesis of a variety of heterocycles, polymers, pharmaceuticals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis, as well as new methods for the synthesis of polymers and other organic compounds. Furthermore, it could be used to develop new materials for use in various industries, such as coatings, adhesives, and sealants. Finally, it could be used in the development of new pharmaceuticals, such as drugs for cancer, infectious diseases, and other diseases.
Synthesemethoden
2,6-Dichloro-4-trifluoromethylphenyl isocyanate can be synthesized through a number of different methods. One of the most common methods is the reaction of 2,6-dichloroaniline with trifluoromethanesulfonic anhydride. This reaction yields the corresponding 2,6-dichloro-4-trifluoromethylphenyl isocyanate in high yields. The reaction typically takes place in an inert atmosphere, such as nitrogen, and is usually conducted at room temperature.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-trifluoromethylphenyl isocyanate has been widely studied for its potential applications in organic synthesis. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes and polyureas, which are widely used in the manufacture of coatings, adhesives, and sealants.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPXOXVLOQYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-trifluoromethylphenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














